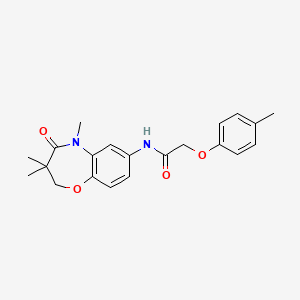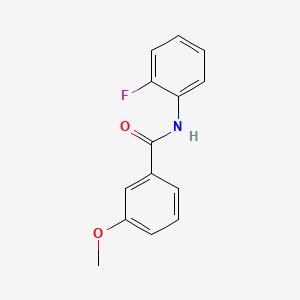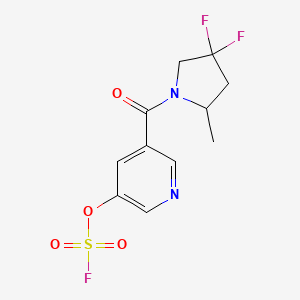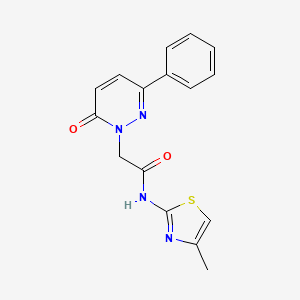
1-(3-Fluoro-1-adamantyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-1-adamantyl)ethanamine is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structural properties. The compound features a fluorine atom attached to the adamantane framework, which is further connected to an ethanamine group. This structural modification imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-1-adamantyl)ethanamine typically involves the functionalization of the adamantane core. One common method is the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride using a system of water and carbon tetrabromide in the presence of tungsten hexacarbonyl activated by pyridine . Another approach involves the use of second-order asymmetric transformation for the practical synthesis of α-amino acids, which can be adapted for the preparation of adamantane derivatives .
Industrial Production Methods
Industrial production of adamantane derivatives often employs catalytic processes to ensure high yields and purity. The use of concentrated sulfuric acid as a solvent in the preparation of 1-adamantane derivatives is one such method . These processes are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-1-adamantyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-adamantane ketones, while reduction can produce fluoro-adamantane amines.
Applications De Recherche Scientifique
1-(3-Fluoro-1-adamantyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Adamantyl)ethanamine: Lacks the fluorine atom, resulting in different chemical properties.
1-(3-Chloro-1-adamantyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromo-1-adamantyl)ethanamine: Contains a bromine atom, leading to distinct reactivity.
Uniqueness
Propriétés
IUPAC Name |
1-(3-fluoro-1-adamantyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAZSVBLPTEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2945433.png)



![Methyl 3-({2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2945438.png)

![N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2945440.png)
![6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2945446.png)


![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)

![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)
